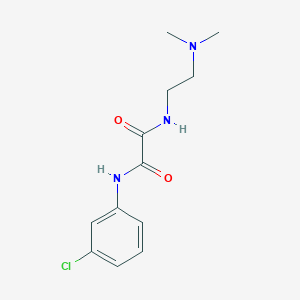

N1-(3-chlorophenyl)-N2-(2-(dimethylamino)ethyl)oxalamide

Descripción

N1-(3-Chlorophenyl)-N2-(2-(dimethylamino)ethyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents:

- N2-Substituent: A 2-(dimethylamino)ethyl group, providing tertiary amine functionality that may enhance solubility in polar solvents or enable coordination chemistry.

Propiedades

IUPAC Name |

N'-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3O2/c1-16(2)7-6-14-11(17)12(18)15-10-5-3-4-9(13)8-10/h3-5,8H,6-7H2,1-2H3,(H,14,17)(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTOORUVDPLFNDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=O)C(=O)NC1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-chlorophenyl)-N2-(2-(dimethylamino)ethyl)oxalamide typically involves the reaction of 3-chloroaniline with oxalyl chloride to form the corresponding oxalyl chloride derivative. This intermediate is then reacted with 2-(dimethylamino)ethylamine to yield the final product. The reaction is usually carried out under anhydrous conditions and may require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of N1-(3-chlorophenyl)-N2-(2-(dimethylamino)ethyl)oxalamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions

N1-(3-chlorophenyl)-N2-(2-(dimethylamino)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxalamide derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxalamide derivatives with additional functional groups, while reduction can produce amine derivatives.

Aplicaciones Científicas De Investigación

N1-(3-chlorophenyl)-N2-(2-(dimethylamino)ethyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of N1-(3-chlorophenyl)-N2-(2-(dimethylamino)ethyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Oxalamide Compounds

Key structural analogs and their properties are summarized below:

Structural and Functional Insights

Substituent Effects on Lipophilicity and Bioactivity: The 3-chlorophenyl group in the target compound likely increases lipophilicity compared to S336’s 2,4-dimethoxybenzyl group, which contains electron-donating methoxy substituents. This difference may influence membrane permeability or receptor binding in biological systems . The 2-(dimethylamino)ethyl group in the target compound contrasts with S336’s pyridin-2-yl ethyl group. The tertiary amine in the former may enhance solubility in acidic environments, whereas the pyridine ring in S336 contributes to polar interactions critical for umami taste receptor activation (hTAS1R1/hTAS1R3) .

Metabolic Stability :

- S336 and related oxalamides exhibit rapid hepatic metabolism without amide bond cleavage, suggesting metabolic stability for the oxalamide core. The 3-chlorophenyl group in the target compound may slow oxidative metabolism due to steric and electronic effects .

Regulatory and Safety Profiles: S336 has a NOEL of 100 mg/kg bw/day, with a safety margin exceeding 33 million for flavoring applications. In contrast, the target compound’s regulatory status remains uncharacterized, though halogenated aromatics often require rigorous toxicity evaluation .

Actividad Biológica

N1-(3-chlorophenyl)-N2-(2-(dimethylamino)ethyl)oxalamide is an organic compound that has attracted significant attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an in-depth exploration of its biological activity, including mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

- Molecular Formula : C21H24ClN3O4S

- Molecular Weight : Approximately 450.0 g/mol

- Functional Groups :

- Chlorophenyl group

- Dimethylaminoethyl moiety

- Oxalamide linkage

These structural features contribute to the compound's reactivity and biological activity, making it a subject of interest for further research.

The biological activity of N1-(3-chlorophenyl)-N2-(2-(dimethylamino)ethyl)oxalamide is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects.

Potential Targets

- Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptors : It may bind to receptors, influencing signaling pathways that regulate cellular functions.

Biological Activities

Research has indicated that N1-(3-chlorophenyl)-N2-(2-(dimethylamino)ethyl)oxalamide exhibits a range of biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential antibacterial effects against both Gram-positive and Gram-negative bacteria.

- Anticancer Activity : The compound has been investigated for its ability to inhibit cancer cell proliferation in vitro, indicating possible therapeutic applications in oncology.

- Neuropharmacological Effects : Given its structural similarity to known neurokinin receptor antagonists, it may have implications in treating conditions such as anxiety and depression.

Research Findings

Several studies have explored the biological activity of N1-(3-chlorophenyl)-N2-(2-(dimethylamino)ethyl)oxalamide:

- Cell Viability Assays : In vitro assays demonstrated that the compound could enhance cell viability under stress conditions, suggesting protective effects on cells.

- Structure-Activity Relationship (SAR) : Research indicates that modifications to the oxalamide structure can significantly influence biological activity, providing insights for drug design .

- Mechanistic Studies : Investigations into the biochemical pathways affected by the compound revealed interactions with key metabolic enzymes, highlighting its potential as a lead compound for further development .

Case Studies

A few notable case studies illustrate the practical applications and findings related to this compound:

- Study on Anticancer Activity : A study evaluated the efficacy of N1-(3-chlorophenyl)-N2-(2-(dimethylamino)ethyl)oxalamide against various cancer cell lines. The results showed a dose-dependent inhibition of cell growth, with a significant reduction in viability observed at higher concentrations.

- Antimicrobial Testing : In another study, the compound was tested against a panel of bacterial strains. Results indicated that it exhibited moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

Comparative Analysis

To better understand the biological activity of N1-(3-chlorophenyl)-N2-(2-(dimethylamino)ethyl)oxalamide, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| N1-(4-chlorobenzyl)-N2-(2-(dimethylamino)ethyl)oxalamide | Similar oxalamide structure | Antimicrobial | Effective against Gram-positive bacteria |

| N1-(3-chlorophenyl)-N2-(2-aminoethyl)oxalamide | Lacks dimethyl group | Reduced activity | Less potent than dimethyl analog |

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.